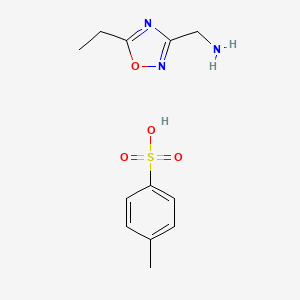(5-Ethyl-1,2,4-oxadiazol-3-YL)methanamine 4-methylbenzenesulfonate
CAS No.:
Cat. No.: VC13643257
Molecular Formula: C12H17N3O4S
Molecular Weight: 299.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H17N3O4S |
|---|---|
| Molecular Weight | 299.35 g/mol |
| IUPAC Name | (5-ethyl-1,2,4-oxadiazol-3-yl)methanamine;4-methylbenzenesulfonic acid |
| Standard InChI | InChI=1S/C7H8O3S.C5H9N3O/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-5-7-4(3-6)8-9-5/h2-5H,1H3,(H,8,9,10);2-3,6H2,1H3 |
| Standard InChI Key | FEULWHSCPDSGIJ-UHFFFAOYSA-N |
| SMILES | CCC1=NC(=NO1)CN.CC1=CC=C(C=C1)S(=O)(=O)O |
| Canonical SMILES | CCC1=NC(=NO1)CN.CC1=CC=C(C=C1)S(=O)(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core is a 1,2,4-oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. At position 3 of the ring, a methanamine (–CH2NH2) group is attached, while position 5 is substituted with an ethyl (–CH2CH3) group. The structure is further stabilized by a 4-methylbenzenesulfonate anion, which forms a salt with the protonated amine group .
The SMILES notation (NCC1=NOC(CC)=N1.O=S(C2=CC=C(C=C2)C)(O)=O) confirms the connectivity:
-
Oxadiazole ring:
NCC1=NOC(CC)=N1 -
Tosylate group:
O=S(C2=CC=C(C=C2)C)(O)=O
Physicochemical Data
Key properties derived from experimental data include :
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇N₃O₄S |
| Molecular Weight | 299.35 g/mol |
| CAS Registry | 2089650-08-6 |
| Storage Conditions | Not specified |
| Purity | Unavailable |
The absence of hazard statements (GHS pictograms, signal words) in available records suggests limited toxicological data .
Synthesis and Reactivity
Reactivity Profile
-
Oxadiazole Ring: Resistant to hydrolysis under mild conditions but may undergo electrophilic substitution at position 5.
-
Amine Group: Participates in nucleophilic reactions (e.g., acylation, alkylation).
-
Tosylate Group: Enhances solubility in polar solvents and stabilizes the cationic amine.
Future Research Directions
Critical knowledge gaps include:
-
Pharmacological Activity: Screening for antimicrobial, antiviral, or CNS activity.
-
Toxicological Profile: Acute and chronic toxicity studies.
-
Synthetic Optimization: Scalable routes for industrial production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume